

# Etelcalcetide cardiovascular outcomes left ventricular hypertrophy

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## Compound Focus: Etelcalcetide Hydrochloride

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## Comparison of Cardiovascular Effects in SHPT Treatments

Treatment / Agent	Effect on LVH	Key Cardiovascular Outcomes & Biochemical Effects	Level of Evidence
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| **Etelcalcetide** | **Reduces progression** [1] [2] | • **Reduces FGF23 & PTH** [1] [2] [3] • Lowers calcium & phosphate [2] [3] • Hard CV outcome trials needed [2] | Randomized Controlled Trial (RCT) [1] | | **Cinacalcet** | No clear effect on mortality in primary trial analysis [3] | • **Reduces FGF23 & PTH** [3] • Lowers calcium & phosphate [3] • No significant reduction in primary composite CV endpoint (death, MI, hospitalization for angina, heart failure) in EVOLVE trial [3] | Meta-analysis of RCTs [1] | | **Vitamin D Analogs** (e.g., Alfacalcidol, Paricalcitol) | **Increases progression** (observed with alfacalcidol) [1] | • **Increases FGF23, calcium, & phosphate** [3] • Associated with increased LV mass in study vs etelcalcetide [1] | Randomized Controlled Trial [1] | | **Spirolactone** | **No significant effect** [1] | • No significant difference in LV mass index vs. placebo after 40 weeks [1] | Randomized Controlled Trial [1] | | **Frequent Hemodialysis** | Mixed/Uncertain Effect [1] | • Some studies show risk reduction for composite outcome of death/change in LV mass [1] | Randomized Controlled Trial [1] |

## Detailed Experimental Protocols

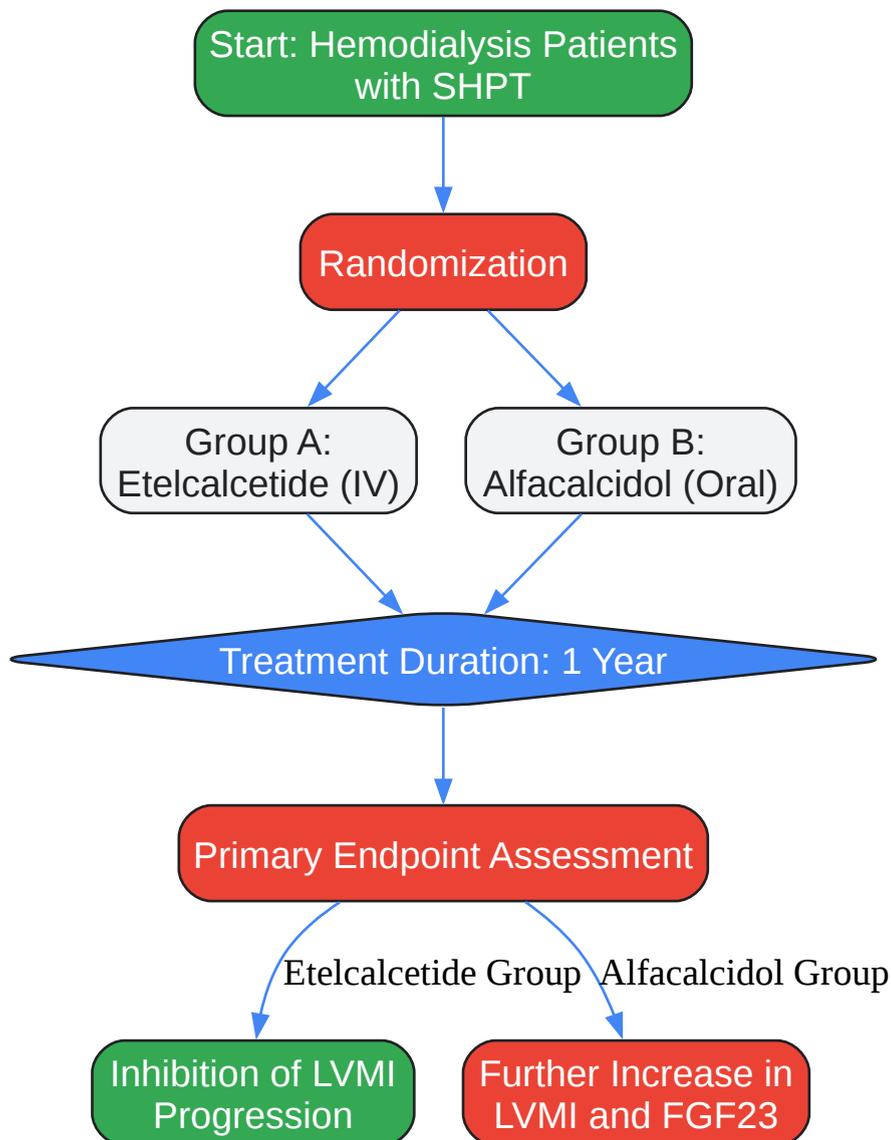
The key evidence for etelcalcetide's effect on LVH comes from a specific, rigorous clinical trial. The methodology for this pivotal study and the analysis of broader safety data are detailed below.

### Key RCT on LVH Reduction

This trial provided direct evidence of etelcalcetide's effect on left ventricular mass [1].

- **Study Design:** A randomized, controlled trial.
- **Participants:** Hemodialysis patients with secondary hyperparathyroidism.
- **Intervention Groups:**
  - **Experimental Group:** Received intravenous **Etelcalcetide**, administered three times per week at the end of hemodialysis sessions.
  - **Active Control Group:** Received oral **Alfacalcidol** (an active vitamin D analog).
- **Treatment Duration:** 1 year.
- **Primary Outcome Measure:** Change in **Left Ventricular Mass Index (LVMI)**, precisely measured by cardiac magnetic resonance imaging (MRI).
- **Key Biochemical Analytes:** Serum levels of **FGF23** and **intact PTH (iPTH)** were monitored throughout the study to correlate with the structural cardiac changes.

The workflow of this experiment is summarized in the diagram below.



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## Real-World Safety & Signal Detection

A large pharmacovigilance study analyzed real-world safety data, which is crucial for understanding cardiovascular risks beyond controlled trials [4].

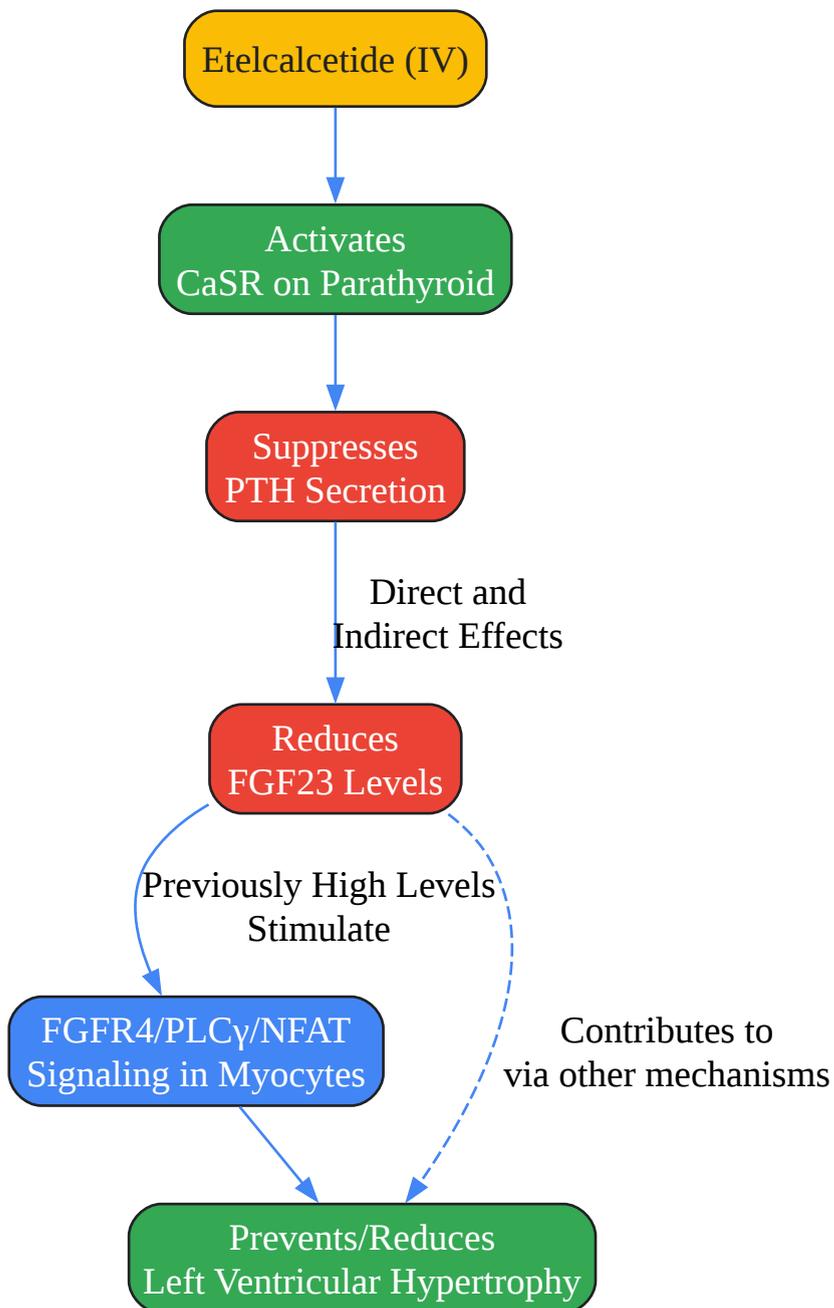
- **Data Source:** U.S. Food and Drug Administration Adverse Event Reporting System (FAERS).
- **Study Period:** 2017 (year of etelcalcetide's approval) to 2024.
- **Methodology:**
  - **Disproportionality Analysis:** Used multiple statistical methods (ROR, PRR, MGPS, BCPNN) to identify safety signals that are reported more frequently with etelcalcetide than with other

drugs.

- **Time-to-Onset Analysis:** Calculated the interval between treatment initiation and adverse event onset.
- **Clinical Prioritization:** A scoring system was used to rank identified risks based on clinical relevance and reporting strength.
- **Outcomes Measured:** Identification of all adverse event signals, with a focus on **hypocalcemia, cardiovascular complications, and infections.**

## Mechanism of Action and Signaling Pathway

Etelcalcetide's benefit on LVH is likely indirect, mediated through its action on key regulators of mineral metabolism. The following diagram illustrates the proposed pathway.



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As shown above, the proposed mechanism is [1] [3]:

- **Activation of CaSR:** Etelcalcetide is an allosteric agonist of the Calcium-Sensing Receptor (CaSR) on parathyroid cells.
- **Suppression of PTH:** CaSR activation leads to a sharp decrease in the synthesis and secretion of Parathyroid Hormone (PTH).
- **Reduction of FGF23:** Lower PTH, along with improved control of serum phosphate, results in a significant decrease in Fibroblast Growth Factor 23 (FGF23) levels.

- **Impact on Heart Muscle:** Elevated FGF23 is known to directly promote left ventricular hypertrophy by binding to FGF Receptor 4 (FGFR4) on cardiac myocytes and activating a pro-hypertrophic signaling pathway (PLC $\gamma$ /Calcineurin/NFAT). By lowering FGF23, etelcalcetide mitigates this stimulus.

## Important Safety Profile

Real-world data is critical for understanding risks associated with clinical use.

- **Most Frequent Adverse Events:** The analysis of 2,525 reports identified **hypocalcemia** (low blood calcium), **gastrointestinal discomfort**, and cardiovascular complications as the most common issues [4].
- **New Safety Signals:** The study detected significant reporting signals for serious conditions like **sepsis**, **aspiration pneumonia**, **cerebral hemorrhage**, and **bile duct stones** [4].
- **Timing of Risks:**
  - **Early Phase (First 30 days):** Highest incidence of adverse events, particularly hypocalcemia and gastrointestinal reactions [4].
  - **Long-term Use (>360 days):** Associated with higher risks of infections and cardiovascular complications [4].
- **Clinically Prioritized Events:** Ventricular fibrillation was scored as the highest-priority risk, with heart failure and sepsis classified as moderate-priority events requiring close monitoring [4].

## Conclusion and Future Directions

For researchers and drug development professionals, the key takeaways are:

- **Promising Surrogate Endpoint:** Etelcalcetide shows a significant benefit in reducing the progression of LVH, a key marker of cardiovascular risk in dialysis patients, outperforming vitamin D analogs and other treatments like spironolactone [1] [2].
- **Novel Mechanism:** Its effect appears linked to the reduction of FGF23, suggesting a pathway distinct from PTH control alone and positioning FGF23 as a potential therapeutic target for cardiac risk reduction in end-stage kidney disease [1].
- **Superior Biochemical Control:** Real-world studies indicate that facilities switching to etelcalcetide achieve better PTH control compared to those using cinacalcet [5].
- **Unmet Evidence Need:** There is a clear lack of large, prospective trials designed with **hard cardiovascular outcomes** (e.g., cardiovascular mortality, heart failure hospitalization) as primary endpoints [2]. Future research should focus on such trials to confirm if the beneficial effects on LVH and biochemistry translate into improved survival and reduced major adverse cardiac events.

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To cite this document: Smolecule. [Etelcalcetide cardiovascular outcomes left ventricular hypertrophy]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b527487#etelcalcetide-cardiovascular-outcomes-left-ventricular-hypertrophy>]

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